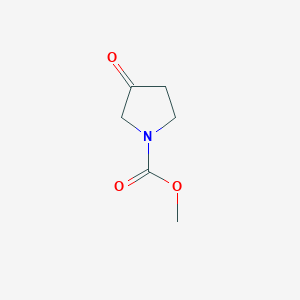

Methyl 3-oxopyrrolidine-1-carboxylate

Description

Methyl 3-oxopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C6H9NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Properties

IUPAC Name |

methyl 3-oxopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-10-6(9)7-3-2-5(8)4-7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOTZNSARDKOPCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80497979 | |

| Record name | Methyl 3-oxopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69079-09-0 | |

| Record name | Methyl 3-oxopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-oxopyrrolidine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with methyl chloroformate under basic conditions. The reaction typically proceeds as follows:

- Pyrrolidine is dissolved in an appropriate solvent such as tetrahydrofuran (THF).

- Methyl chloroformate is added dropwise to the solution while maintaining the temperature at around 0°C.

- The reaction mixture is stirred for several hours at room temperature.

- The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Activity

Research has indicated that derivatives of methyl 3-oxopyrrolidine-1-carboxylate exhibit promising anticancer properties. For instance, studies have shown that certain analogs can inhibit the proliferation of various cancer cell lines, including lung and breast cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell cycle progression.

Case Study:

A study involving a derivative of this compound demonstrated significant cytotoxic effects against A549 lung cancer cells, with an IC50 value indicating effective concentration levels for treatment. The compound's ability to enhance the efficacy of existing chemotherapeutics was also evaluated, showing potential for combination therapies.

1.2 Antimicrobial Properties

The compound has been investigated for its antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. Its derivatives have shown effectiveness in inhibiting the growth of resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus | 8 |

| Klebsiella pneumoniae | 16 |

| Pseudomonas aeruginosa | 32 |

Synthetic Applications

This compound serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical transformations, making it valuable in the development of more complex molecules.

2.1 Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Condensation Reactions: These reactions are used to form the pyrrolidine ring structure.

- Functional Group Modifications: The carboxylate group can be modified to introduce various functional groups that enhance biological activity or alter physical properties.

Research Insights

Recent studies have focused on optimizing the pharmacological properties of this compound derivatives to improve their therapeutic efficacy and reduce side effects. This includes:

3.1 Structure-Activity Relationship Studies

Investigations into how different substituents on the pyrrolidine ring affect biological activity have been crucial in guiding the design of new compounds with enhanced properties.

3.2 Pharmacokinetic Studies

Research has also explored the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds, which are essential for understanding their potential as drug candidates.

Mechanism of Action

The mechanism of action of methyl 3-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Pyrrolidine-2,5-dione: Another pyrrolidine derivative with different functional groups.

Pyrrolidine-2-one: A simpler derivative with a single ketone group.

Prolinol: A hydroxylated pyrrolidine derivative.

Uniqueness: Methyl 3-oxopyrrolidine-1-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry.

Biological Activity

Methyl 3-oxopyrrolidine-1-carboxylate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a carbonyl and ester functional group, contributing to its unique reactivity and biological properties. Its molecular formula is C6H9NO3, with a molecular weight of approximately 145.14 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to inhibit certain enzymes or receptors, affecting key signaling pathways involved in cell proliferation and apoptosis. The compound's structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have shown that it can effectively inhibit the growth of Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The compound's efficacy was evaluated using the broth microdilution method, revealing its potential as a candidate for developing new antimicrobial agents .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Enterococcus faecalis | 16 µg/mL | Strong |

| Escherichia coli | >128 µg/mL | No significant activity |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been studied for its anticancer activity. Research involving human lung adenocarcinoma (A549) cells demonstrated that the compound could induce cytotoxicity, reducing cell viability significantly compared to untreated controls. The effects were dose-dependent, with higher concentrations leading to greater reductions in viability .

Table 2: Anticancer Activity Against A549 Cells

| Compound Concentration (µM) | Viability (%) | Statistical Significance |

|---|---|---|

| Control | 100 | - |

| 25 | 85 | p < 0.05 |

| 50 | 70 | p < 0.01 |

| 100 | 45 | p < 0.001 |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Screening : A study conducted on a library of pyrrolidine derivatives showed that this compound exhibited strong antimicrobial activity against multidrug-resistant strains, suggesting its potential as a lead compound for antibiotic development .

- Cytotoxicity Assays : In vitro assays demonstrated that treatment with this compound resulted in significant cytotoxic effects on cancer cell lines, indicating its promise as an anticancer agent. The compound's mechanism appears to involve apoptosis induction through mitochondrial pathways .

- Enzyme Inhibition Studies : Preliminary studies suggest that this compound may act as an enzyme inhibitor, providing insights into its role in modulating biochemical processes relevant to disease states.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-oxopyrrolidine-1-carboxylate, and how are diastereoselectivity challenges addressed?

- Methodological Answer : A widely used approach involves the neutralization of diastereohomogeneous dimethyl 3-aryl(pyridyl)glutamate hydrochlorides. This method achieves diastereoselectivity by leveraging stereochemical control during the cyclization step, as demonstrated in the synthesis of analogous pyrrolidine derivatives. The reaction proceeds under mild conditions (aqueous medium, room temperature) to minimize racemization, followed by purification via recrystallization or chromatography .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : To confirm stereochemistry and detect impurities (e.g., diastereomeric ratios).

- X-ray crystallography : For absolute configuration determination. Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for analyzing bond lengths, angles, and ring puckering .

- FT-IR : To identify carbonyl (C=O) and ester (COOR) functional groups.

Q. What structural features of the pyrrolidine ring influence its reactivity?

- Methodological Answer : The 3-oxo group introduces partial planarity to the pyrrolidine ring, affecting its conformational flexibility. Ring puckering parameters (e.g., Cremer-Pople coordinates) can quantify deviations from planarity, which are critical for predicting nucleophilic attack sites or hydrogen-bonding interactions in catalytic applications .

Advanced Research Questions

Q. How can computational models predict the puckering conformation of the pyrrolidine ring in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations or molecular dynamics simulations can model puckering amplitudes (e.g., using Cremer-Pople parameters). These models are validated against experimental X-ray data (e.g., torsion angles and displacement parameters). Tools like Mercury CSD enable comparison with similar structures in crystallographic databases to identify trends in ring distortion .

Q. What strategies resolve contradictions between experimental spectroscopic data and computational predictions?

- Methodological Answer : Cross-validation is critical:

- NMR vs. X-ray : Discrepancies in diastereomer ratios may arise from dynamic effects (e.g., ring flipping). Variable-temperature NMR or NOE experiments can differentiate static vs. dynamic disorder.

- DFT vs. Crystallography : Adjust computational models (e.g., solvent effects, basis sets) to align with experimental bond lengths/angles. Software like Gaussian or ORCA facilitates iterative refinements .

Q. How can reaction conditions be optimized to enhance the yield of this compound derivatives?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize transition states in cyclization reactions.

- Catalysis : Lewis acids (e.g., ZnCl₂) or organocatalysts can accelerate enolate formation.

- Workflow : High-throughput screening (HTS) with automated liquid handlers identifies optimal molar ratios and temperatures. Monitor progress via LC-MS or in-situ IR .

Q. What are the implications of intermolecular interactions in the solid-state structure for material design?

- Methodological Answer : Hydrogen-bonding networks (e.g., C=O⋯H-N) and π-stacking in crystals influence melting points, solubility, and stability. Use Mercury’s "Materials Module" to analyze packing motifs and void spaces, which are relevant for designing co-crystals or porous materials .

Q. How can structural analogs of this compound be designed to explore bioactivity?

- Methodological Answer :

- Scaffold modification : Introduce substituents (e.g., aryl, pyridyl groups) at the 3-position to modulate electronic or steric effects.

- Pharmacophore mapping : Use docking studies (AutoDock, Schrödinger) to predict binding affinities for targets like MAO enzymes or bacterial synthases. Validate with in vitro assays (e.g., MIC for antimicrobial activity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.